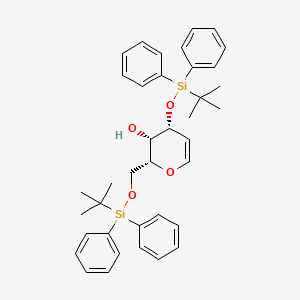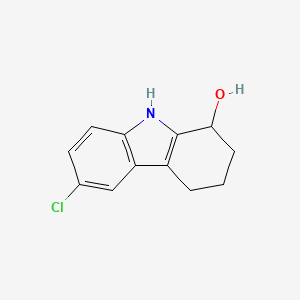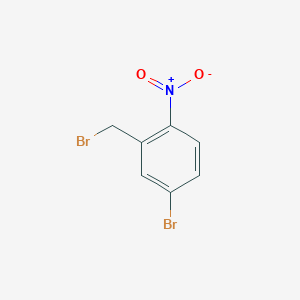![molecular formula C12H15N B3036602 Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile CAS No. 38121-89-0](/img/structure/B3036602.png)
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile
Descripción general
Descripción
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile (TDDN) is a bicyclic nitrile compound that has been studied for its potential applications in organic synthesis and scientific research. TDDN is a novel compound that has been synthesized in recent years and has been the subject of numerous studies in the field of organic synthesis and scientific research. TDDN has several unique properties, such as its low toxicity, low volatility, and high stability, which make it an attractive option for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Drug Development
Tricyclo[3.3.1.13,7]dec-2-ylideneacetonitrile derivatives are integral in the synthesis of various heterocyclic compounds. These compounds, particularly triazoles, have garnered attention due to their broad range of biological activities. The diverse biological actions of triazoles, including anti-inflammatory, antimicrobial, and antitumoral properties, have been a focus of recent studies. Innovative synthetic routes for these derivatives, involving both copper and non-copper catalysts, have been explored to develop new biologically active triazoles (Kaushik et al., 2019). Similarly, the therapeutic potential of triazines, which share a structural resemblance with triazoles, has been extensively reviewed, highlighting their role in addressing a variety of pathological conditions, such as infections and cancer (Dubey et al., 2022).
Pharmacological Research
In pharmacology, triazole derivatives are recognized for their significant biological and pharmacological properties. Various synthetic procedures for triazole moieties have been developed, catering to their multiple pharmacological activities like antimicrobial, anti-inflammatory, and antitumoral effects. The wide spectrum of activities displayed by triazoles underscores their importance in the development of multi-target pharmacological agents (Kumar et al., 2021).
Natural Product Synthesis and Bioactivity
Prenylated caged xanthones, characterized by the unique 4-oxo-tricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, have been identified as promising bioactive compounds, especially in anticancer research. These compounds, predominantly found in the Garcinia genus, have displayed a range of biological activities including anti-HIV-1, antibacterial, anti-inflammatory, and neurotrophic activities. The structural diversity and biological activities of these compounds underline their potential as effective agents in chemotherapy and other treatments (Anantachoke et al., 2012).
Medication Tolerance Improvement
In clinical settings, understanding the effects of tricyclic compounds is crucial. A study focusing on the nocebo (negative placebo) effects associated with tricyclic antidepressants (TCAs) proposed that a brief, verbal intervention might improve tolerance of TCAs, thereby enhancing treatment outcomes for disorders of gut-brain interaction (DGBI) (Ballou et al., 2021).
Propiedades
IUPAC Name |
2-(2-adamantylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXMVAENZWIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



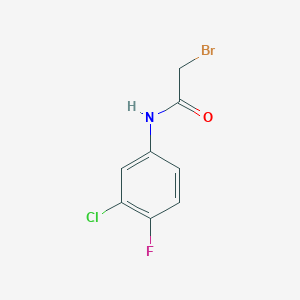
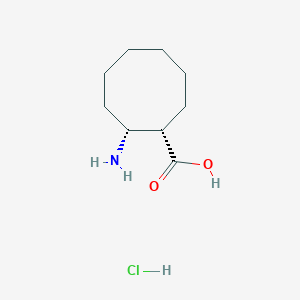
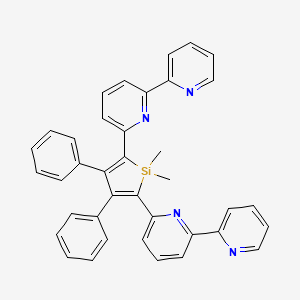
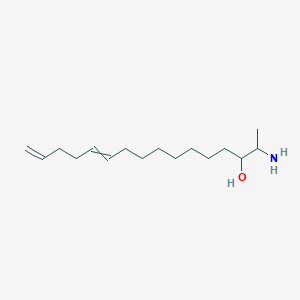

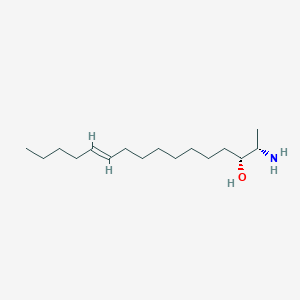
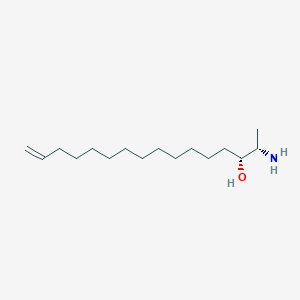
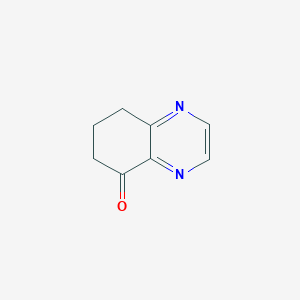
![3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036535.png)
![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)
